5-Methyl-2-hepten-4-one

描述

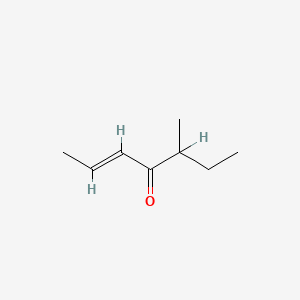

shows an intense, hazelnut-like aroma; structure in first source

isolated from hazelnut fruits

Structure

3D Structure

属性

IUPAC Name |

(E)-5-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJWAURHQDJJAC-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017670 | |

| Record name | (E)-5-Methyl-2-hepten-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; hazelnut, metallic, buttey odour | |

| Record name | 5-Methyl-2-hepten-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 5-Methyl-2-hepten-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.852 | |

| Record name | 5-Methyl-2-hepten-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102322-83-8, 81925-81-7 | |

| Record name | (E)-5-Methyl-2-hepten-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102322-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-5-Methyl-2-hepten-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102322838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hepten-4-one, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-5-Methyl-2-hepten-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hepten-4-one, 5-methyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hepten-4-one, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-HEPTEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K2S58736F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-2-hepten-4-one chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-Methyl-2-hepten-4-one (B146534), a key aroma compound. The information is intended for researchers, scientists, and professionals in the fields of chemistry, food science, and drug development.

Chemical Properties and Structure

This compound, also widely known as Filbertone, is a naturally occurring organic compound primarily recognized as the principal flavor component of hazelnuts.[1][2] It is a member of the enone class of organic compounds, characterized by a ketone functional group conjugated with a carbon-carbon double bond.[1][3] The molecule exists as stereoisomers, with the (E)-isomer being the most common.[4][5] The (S)-enantiomer is noted as the key flavor compound in hazelnuts.[6]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | (E)-5-Methylhept-2-en-4-one[4] |

| Synonyms | Filbertone, (E)-5-Methyl-2-hepten-4-one, Hazelnut ketone[7][8] |

| CAS Number | 81925-81-7 ((E)-isomer), 102322-83-8 (racemic)[4][7] |

| Molecular Formula | C₈H₁₄O[4][9] |

| SMILES | CCC(C)C(=O)/C=C/C[4] |

| InChI | 1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+[4] |

| InChIKey | ARJWAURHQDJJAC-GQCTYLIASA-N[4] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 126.20 g/mol | [4] |

| Appearance | Colorless to yellow clear liquid | [10] |

| Boiling Point | 167-170 °C at 101.3 kPa | [7][11] |

| Density | 0.845 - 0.851 g/mL at 20-25 °C | [7][11] |

| Refractive Index | 1.4400 - 1.4450 at 20 °C | [10][11] |

| Solubility | Slightly soluble in water; soluble in chloroform, methanol, and oils. | [7] |

| Vapor Pressure | 2.48-13.89 hPa at 20-50℃ | [7] |

Experimental Protocols

Synthesis of (S)-5-Methylhept-2-en-4-one

A chemoenzymatic synthesis route for enantioenriched (S)-5-methylhept-2-en-4-one has been reported with an overall yield of 39%.[6] The following is a summary of the key steps.

Step 1: Synthesis of Ethyl (S)-4-methyl-3-oxohexanoate This step involves the reaction of (S)-2-methylbutanoic acid with carbonyldiimidazole (CDI), followed by reaction with potassium ethyl malonate and magnesium chloride. The product is purified by vacuum distillation.[11]

Step 2: Enzymatic Hydrolysis The resulting ethyl ester is hydrolyzed using Novozym 435 in a phosphate (B84403) buffer to yield (S)-4-methyl-3-oxohexanoic acid.[11]

Step 3: Aldol Condensation The keto acid is then reacted with acetaldehyde (B116499) in the presence of a phase-transfer catalyst (TBAHSO₄) to produce (S,E)-2-hydroxy-5-methylhept-4-one. Purification is achieved through vacuum distillation.[11]

Step 4: Dehydration The final step involves the dehydration of the ketol using p-toluenesulfonic acid monohydrate in cyclohexane (B81311) at 70 °C. The product, (S)-5-methylhept-2-en-4-one, is purified by vacuum distillation.[11]

Purification

The primary method for purifying this compound, as indicated in synthetic procedures, is vacuum distillation .[6][11] This technique is suitable for separating the relatively volatile product from less volatile starting materials, byproducts, and catalysts.

For smaller scale or analytical purposes, purification can be achieved by column chromatography on silica (B1680970) gel, using a non-polar eluent system such as a mixture of hexane (B92381) and ethyl acetate. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The vinyl protons of the α,β-unsaturated system will appear in the downfield region (typically 6-7 ppm). The proton at the chiral center (C5) would be a multiplet due to coupling with adjacent protons. The methyl and ethyl groups will show characteristic splitting patterns (doublet for the C5-methyl, triplet and quartet for the ethyl group).

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the ketone will be the most downfield signal (around 200 ppm). The two olefinic carbons will appear in the range of 120-150 ppm. The remaining aliphatic carbons will be found in the upfield region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 126.[5] Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands. A strong band around 1670-1690 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone. The C=C stretching vibration will appear around 1620-1640 cm⁻¹. The C-H stretching vibrations for the aliphatic and vinylic protons will be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Biological Activity and Safety

This compound is primarily known for its sensory properties and is widely used as a flavoring agent in the food industry and as a fragrance ingredient.[1][8] It is listed as "Generally Recognized As Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 3761.[4]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[12] A safety assessment by the Research Institute for Fragrance Materials (RIFM) also supports its safe use in fragrance applications.[10]

To date, there is no significant evidence suggesting that this compound is involved in any specific biological signaling pathways beyond its interaction with olfactory and gustatory receptors. Its primary role in a biological context is as a stimulant of the senses of smell and taste.

Conclusion

This compound is a well-characterized molecule of significant interest to the flavor and fragrance industries. Its chemical properties are well-documented, and several synthetic routes, including enantioselective methods, have been established. Standard analytical techniques such as NMR, MS, and IR spectroscopy are sufficient for its identification and characterization. Based on current toxicological data, it is considered safe for its intended uses in food and consumer products. Further research could explore its biosynthetic pathways in hazelnuts and the structure-activity relationships of its various isomers and analogs on sensory perception.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. 6-Methyl-5-hepten-2-one(110-93-0) 1H NMR spectrum [chemicalbook.com]

- 4. CN102030626A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. femaflavor.org [femaflavor.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-甲基-2-庚烯-4-酮 98%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Natural Occurrence of 5-Methyl-2-hepten-4-one in Hazelnuts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hepten-4-one, also known by its trivial name filbertone, is a key volatile organic compound that imparts the characteristic nutty and roasted aroma to hazelnuts (Corylus avellana).[1] As a flavor and fragrance agent, its presence and concentration are critical indicators of hazelnut quality and the degree of roasting. This technical guide provides a comprehensive overview of the natural occurrence of this compound in hazelnuts, detailing its quantitative analysis, experimental protocols for its detection, and an exploration of its biosynthetic origins. While primarily known for its sensory properties, this guide also touches upon its broader applications.

Quantitative Data on this compound in Hazelnuts

The concentration of this compound in hazelnuts is significantly influenced by thermal processing, particularly roasting. Raw hazelnuts contain only trace amounts of this compound, while roasting dramatically increases its concentration. The data summarized below is compiled from various studies employing quantitative analytical techniques.

| Sample Type | Condition | Concentration of this compound | Reference |

| Hazelnut Oil | Unroasted | 6.4 µg/kg | [2] |

| Hazelnut Oil | Roasted | 315.8 µg/kg | [2] |

| Hazelnut Paste | Roasted | 304 - 584 µg/kg |

Experimental Protocols

The accurate quantification and identification of this compound in a complex matrix like hazelnuts require sophisticated analytical methodologies. The two primary techniques employed are Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Stable Isotope Dilution Assay (SIDA).

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds in food samples.

Methodology:

-

Sample Preparation: A known quantity of finely ground hazelnut material (e.g., 1-2 grams) is placed into a headspace vial. For quantitative analysis, a known amount of an internal standard may be added. The vial is then tightly sealed with a septum.

-

Headspace Extraction (SPME):

-

Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for its broad range of analyte polarity.

-

Equilibration: The sealed vial is incubated at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 20-60 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a set time (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatile compounds are thermally desorbed.

-

Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5ms, HP-5ms) with a specific temperature program.

-

Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

-

Workflow Diagram:

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method for quantification that uses a stable isotope-labeled version of the analyte as an internal standard.

Methodology:

-

Synthesis of Internal Standard: A deuterated analog of this compound (e.g., [²H]₂-5-methyl-(E)-2-hepten-4-one) is synthesized.[2] This involves replacing one or more hydrogen atoms with deuterium.

-

Sample Preparation: A known amount of the hazelnut sample (e.g., oil or ground nuts) is weighed. A precise amount of the synthesized deuterated internal standard is added to the sample.

-

Extraction: The analytes (both the native and deuterated forms) are extracted from the hazelnut matrix. This can involve solvent extraction or other appropriate methods.

-

GC-MS Analysis: The extract is analyzed by GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions or characteristic fragment ions of both the unlabeled (native) and labeled (internal standard) this compound.

-

Quantification: The concentration of the native this compound is calculated based on the known amount of the added internal standard and the measured ratio of the peak areas of the native and labeled compounds.

Logical Relationship for Quantification:

Biosynthesis and Formation

The formation of this compound in hazelnuts is a topic of ongoing research. It is understood that the compound is not present in significant amounts in raw nuts but is formed during thermal processing from a yet-unidentified precursor.[2][3] This thermal generation suggests a non-enzymatic reaction, likely a degradation or rearrangement of a larger molecule present in the raw hazelnut. The initial biosynthesis of related precursor molecules, such as native terpenes, is an enzymatic process, which accounts for the enantiomeric imbalance observed in the raw state.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the scientific literature regarding specific signaling pathways or significant biological activities of this compound beyond its role as a flavor and fragrance compound. Its primary application remains in the food and perfume industries. While it is used as an intermediate in the synthesis of some pharmaceuticals, its direct interaction with biological pathways has not been a major focus of research.

Conclusion

This compound is a crucial component of the desirable aroma of roasted hazelnuts. Its concentration, which is heavily dependent on the roasting process, can be accurately determined using advanced analytical techniques such as HS-SPME-GC-MS and SIDA. While the precise biosynthetic pathway of its precursor in the hazelnut plant remains to be fully elucidated, the thermal generation of this key flavor compound is a critical step in the development of the characteristic sensory profile of roasted hazelnuts. Further research into the biological activities of this compound could potentially reveal novel applications beyond its current use in the flavor and fragrance industry.

References

The Enigmatic Origins of a Hazelnut Keystone: A Technical Guide to the Biosynthesis of 5-Methyl-2-hepten-4-one

For Immediate Release

[CITY, State] – [Date] – 5-Methyl-2-hepten-4-one, a volatile unsaturated ketone renowned as the principal flavor compound in hazelnuts (Corylus avellana), presents a fascinating case study in the biosynthesis of plant secondary metabolites. While its role in defining the characteristic nutty and roasted aroma of hazelnuts is well-established, the precise enzymatic pathways governing its formation within the plant remain a subject of active scientific inquiry. This technical guide synthesizes the current understanding of the proposed biosynthetic routes to this commercially significant flavor molecule, offering insights for researchers, scientists, and professionals in drug development and flavor chemistry.

Introduction: The Chemical Identity and Significance of Filbertone (B1242023)

This compound, trivially known as filbertone, is a chiral molecule, with the (S)-enantiomer being the predominant form found in nature.[1][2] This stereospecificity strongly suggests that its biosynthesis is an enzyme-mediated process.[1] The investigation into its origins is driven by both academic interest in plant biochemistry and the industrial demand for natural flavoring agents.

Proposed Biosynthetic Pathways

The scientific literature suggests two primary hypothetical pathways for the biosynthesis of this compound in plants: a pathway originating from amino acid metabolism and a route involving the oxidative degradation of lipids.

Amino Acid-Derived Pathway: A Multi-Enzyme Cascade

A novel biosynthetic route has been proposed that commences with the amino acids D-isoleucine and L-threonine. This multi-step enzymatic cascade is a compelling hypothesis for the formation of the filbertone precursor.

The proposed pathway involves the following key enzymatic steps:

-

Oxidative Deamination of D-Isoleucine: The pathway is initiated by the action of a D-amino acid oxidase (DAAO), which converts D-isoleucine into its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate.

-

Deamination of L-Threonine: Concurrently, L-threonine is deaminated by threonine deaminase (also known as threonine ammonia-lyase) to yield 2-oxobutanoate (B1229078).

-

Carbon-Carbon Bond Formation: The crucial C-C ligation is catalyzed by a transketolase, which joins (S)-3-methyl-2-oxopentanoate and 2-oxobutanoate to form a C7 acyloin compound, 3-hydroxy-5-methyl-heptan-4-one.

-

Final Conversion: Subsequent enzymatic modifications, likely involving dehydration and isomerization, are hypothesized to convert the acyloin precursor into the final product, this compound.

dot digraph "Amino_Acid_Derived_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes D_Isoleucine [label="D-Isoleucine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Threonine [label="L-Threonine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keto_Isoleucine [label="(S)-3-Methyl-2-oxopentanoate", fillcolor="#FBBC05", fontcolor="#202124"]; Keto_Threonine [label="2-Oxobutanoate", fillcolor="#FBBC05", fontcolor="#202124"]; Acyloin [label="3-Hydroxy-5-methyl-heptan-4-one\n(Acyloin Precursor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filbertone [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges D_Isoleucine -> Keto_Isoleucine [label=" D-Amino Acid Oxidase (DAAO)"]; L_Threonine -> Keto_Threonine [label=" Threonine Deaminase"]; {Keto_Isoleucine, Keto_Threonine} -> Acyloin [label=" Transketolase"]; Acyloin -> Filbertone [label=" Dehydration & Isomerization (Hypothetical)"]; } dot Figure 1: Proposed amino acid-derived biosynthetic pathway of this compound.

Lipid Oxidation Pathway: A Plausible Alternative

Another widely considered origin for many volatile compounds in plants, including those found in hazelnuts, is the oxidative degradation of lipids.[3][4] Polyunsaturated fatty acids, such as linoleic and linolenic acids, are susceptible to enzymatic or non-enzymatic oxidation, leading to the formation of hydroperoxides. These unstable intermediates can then be cleaved to produce a variety of smaller volatile molecules, including aldehydes and ketones.

The proposed steps in this pathway are:

-

Lipid Hydrolysis: Liberation of free fatty acids from triacylglycerols by lipases.

-

Hydroperoxide Formation: Oxygenation of polyunsaturated fatty acids by lipoxygenases (LOX) to form fatty acid hydroperoxides.

-

Hydroperoxide Cleavage: The action of hydroperoxide lyase (HPL) on the fatty acid hydroperoxides to generate shorter-chain aldehydes.

-

Further Modifications: Subsequent enzymatic reactions, such as oxidation, reduction, and isomerization, could convert these aldehydes into a range of volatile compounds, potentially including this compound or its immediate precursors.

dot digraph "Lipid_Oxidation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes PUFA [label="Polyunsaturated Fatty Acids\n(e.g., Linoleic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroperoxides [label="Fatty Acid Hydroperoxides", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehydes [label="Short-Chain Aldehydes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filbertone [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PUFA -> Hydroperoxides [label=" Lipoxygenase (LOX)"]; Hydroperoxides -> Aldehydes [label=" Hydroperoxide Lyase (HPL)"]; Aldehydes -> Filbertone [label=" Further Enzymatic Modifications (Hypothetical)"]; } dot Figure 2: Hypothetical lipid oxidation pathway for the formation of this compound.

Quantitative Data

At present, there is a scarcity of published quantitative data, such as enzyme kinetics and reaction yields, specifically for the in vivo biosynthetic pathways of this compound. The majority of available quantitative information pertains to chemoenzymatic synthesis approaches. For the purpose of providing a framework for future research, the following table outlines the types of data that would be crucial for elucidating the natural biosynthetic pathway.

| Parameter | Description | Relevance to Pathway Elucidation |

| Enzyme Kinetics (Km, Vmax, kcat) | Substrate affinity and turnover number for key enzymes (e.g., DAAO, Threonine Deaminase, Transketolase, LOX, HPL). | Determines the efficiency and rate-limiting steps of the pathway. |

| Substrate Specificity | The range of substrates that can be utilized by the pathway's enzymes. | Helps to confirm the involvement of proposed precursor molecules. |

| Product Yield | The amount of this compound produced from a given amount of precursor. | Indicates the overall efficiency of the biosynthetic pathway. |

| Enantiomeric Excess (% ee) | The ratio of the (S)- to (R)-enantiomers produced. | A high enantiomeric excess is indicative of a highly specific enzymatic reaction. |

| Metabolite Concentration | The concentration of proposed intermediates in hazelnut tissues. | Provides evidence for the presence and flow of metabolites through the pathway. |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound will rely on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be instrumental in this research.

Isotopic Labeling Studies

Objective: To trace the incorporation of putative precursors into this compound.

Methodology:

-

Precursor Selection: Synthesize or procure isotopically labeled precursors, such as 13C- or 2H-labeled D-isoleucine, L-threonine, or linoleic acid.

-

In Vivo Feeding: Introduce the labeled precursors to hazelnut cell cultures, tissue slices, or whole plants.

-

Incubation: Allow sufficient time for the plant tissues to metabolize the labeled precursors.

-

Volatile Extraction: Extract the volatile compounds from the plant material using methods such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

Analysis: Analyze the extracted volatiles by gas chromatography-mass spectrometry (GC-MS) to detect the incorporation of the isotopic label into this compound and its potential intermediates.

dot digraph "Isotopic_Labeling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Start [label="Select & Prepare\nIsotopically Labeled Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Feeding [label="Introduce Labeled Precursor\nto Hazelnut Tissue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for\nMetabolic Conversion", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extract Volatile Compounds\n(e.g., HS-SPME)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze by GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Determine Isotope Incorporation\nin this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Feeding; Feeding -> Incubation; Incubation -> Extraction; Extraction -> Analysis; Analysis -> Result; } dot Figure 3: Experimental workflow for isotopic labeling studies.

Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the proposed biosynthetic pathways.

Methodology:

-

Protein Extraction: Prepare crude protein extracts from hazelnut tissues.

-

Enzyme Assay Setup:

-

For D-Amino Acid Oxidase: Monitor the production of the α-keto acid from D-isoleucine spectrophotometrically by coupling the reaction to a lactate (B86563) dehydrogenase-based assay that measures the oxidation of NADH.

-

For Threonine Deaminase: Measure the formation of 2-oxobutanoate through a similar coupled assay with lactate dehydrogenase.

-

For Lipoxygenase: Monitor the formation of conjugated dienes from linoleic acid by measuring the increase in absorbance at 234 nm.

-

-

Incubation: Incubate the protein extract with the appropriate substrate and cofactors under controlled conditions (temperature, pH).

-

Detection: Measure the rate of product formation or substrate consumption.

-

Enzyme Purification and Characterization: If activity is detected, proceed with protein purification techniques (e.g., chromatography) to isolate the enzyme and determine its kinetic properties.

Conclusion and Future Directions

The biosynthesis of this compound in hazelnuts remains an intriguing puzzle. While the proposed amino acid-derived and lipid oxidation pathways provide strong theoretical frameworks, further research is required for their definitive validation. Future efforts should focus on a multi-faceted approach that combines isotopic labeling studies to trace the metabolic flow, comprehensive enzyme assays to identify and characterize the key catalytic players, and transcriptomic and proteomic analyses of hazelnut tissues to identify candidate genes and enzymes. The elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for biotechnological approaches to enhance the flavor profiles of various food products.

References

- 1. Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts [iris.unito.it]

- 2. Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corylus avellana L. Aroma Blueprint: Potent Odorants Signatures in the Volatilome of High Quality Hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Corylus avellana L. Aroma Blueprint: Potent Odorants Signatures in the Volatilome of High Quality Hazelnuts [frontiersin.org]

Spectroscopic Data Interpretation for 5-Methyl-2-hepten-4-one: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-Methyl-2-hepten-4-one, an organic compound noted for its characteristic hazelnut aroma. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and is detailed herein for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present the predicted and experimental spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on computational models and provide expected values for chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.78 | dq | 1H | H-3 |

| 6.09 | dq | 1H | H-2 |

| 3.25 | m | 1H | H-5 |

| 1.88 | d | 3H | H-1 |

| 1.55 | m | 2H | H-6 |

| 1.08 | d | 3H | C5-CH₃ |

| 0.88 | t | 3H | H-7 |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 201.5 | C-4 (C=O) |

| 145.0 | C-3 |

| 132.0 | C-2 |

| 45.0 | C-5 |

| 25.0 | C-6 |

| 18.0 | C-1 |

| 16.0 | C5-CH₃ |

| 11.5 | C-7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted data is based on the characteristic absorption frequencies of the functional groups in this compound.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³) |

| ~2875 | Medium | C-H stretch (sp³) |

| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (CH₂, CH₃) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~970 | Medium | =C-H bend (trans alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure. The data presented is from the NIST Mass Spectrometry Data Center.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 15 | [M]⁺ (Molecular Ion) |

| 98 | 40 | [M - C₂H₄]⁺ |

| 83 | 35 | [M - C₃H₅O]⁺ |

| 69 | 100 | [C₅H₉]⁺ (Base Peak) |

| 55 | 50 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 240 ppm.

-

Use a 30-degree pulse angle.

-

Employ proton decoupling to simplify the spectrum.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 1024 scans.

-

-

Processing : Process the acquired Free Induction Decays (FIDs) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, a neat sample can be analyzed. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).[2][3]

-

Cell Assembly : Place a second salt plate on top of the first to create a thin liquid film between the plates.[2][3]

-

Instrumentation : Place the salt plate assembly into the sample holder of an FTIR spectrometer.

-

Acquisition :

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) into a Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).

-

GC Separation :

-

Injector temperature: 250°C.

-

Oven temperature program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analysis : Scan a mass range of m/z 35-300.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library, such as the NIST database, for confirmation.[1]

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the data and the molecular structure.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic data and structural features of the molecule.

References

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of 5-Methyl-2-hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hepten-4-one, a naturally occurring α,β-unsaturated ketone, is a key flavor compound, most notably recognized as the principal aroma constituent of hazelnuts (Corylus avellana).[1][2] Its characteristic nutty and roasted aroma has led to its extensive use in the food and fragrance industries. The molecule possesses two stereogenic elements: a chiral center at the C5 carbon and a carbon-carbon double bond at the C2-C3 position. This results in the existence of four distinct stereoisomers, each with unique sensory properties.[1][3] This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their physicochemical properties, synthesis, and analytical separation, tailored for professionals in research and development.

Stereoisomers of this compound

The presence of a stereocenter at C5 and a double bond at C2 allows for four possible stereoisomers: two pairs of enantiomers which are diastereomers of each other. The double bond can exist in either a trans (E) or cis (Z) configuration, while the chiral center can have an (S) or (R) configuration.[1][3]

The four stereoisomers are:

-

(2E, 5S)-5-Methyl-2-hepten-4-one

-

(2E, 5R)-5-Methyl-2-hepten-4-one

-

(2Z, 5S)-5-Methyl-2-hepten-4-one

-

(2Z, 5R)-5-Methyl-2-hepten-4-one

In nature, the compound is found primarily as the (E)-isomer, with a natural enantiomeric excess of the (S)-enantiomer.[1][4] The enantiomeric composition in hazelnuts can vary depending on the geographical origin and processing conditions, with the enantiomeric excess of the (S)-enantiomer reported to be between 83% and 95% in raw hazelnuts.[2]

Physicochemical Properties

While data for the mixture of isomers is available, experimentally determined physicochemical properties for each isolated stereoisomer are not extensively reported in the literature. The following table summarizes the available data, which predominantly pertains to the (E)-isomer as a racemic or enantioenriched mixture.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [5] |

| Molecular Weight | 126.20 g/mol | [5] |

| Boiling Point | 170 °C (at 1013 hPa) | [6] |

| Density | 0.847 - 0.853 g/mL at 20°C | [7] |

| Refractive Index (n²⁰/D) | 1.4420 - 1.4460 | [7] |

| Solubility | Slightly soluble in water; soluble in oils. | [8] |

| Odor | Hazelnut, nutty, roasted, fatty, sweet. | [7] |

Note: The optical rotation for the individual enantiomers is not consistently reported in the surveyed literature. PubChem lists computed data for the (R)-enantiomer, but experimental values are not provided.[3]

Synthesis of Stereoisomers

Several synthetic routes to this compound have been developed, offering pathways to both racemic and enantioenriched forms.

Chemoenzymatic Synthesis of (S)-5-Methyl-2-hepten-4-one

A green and scalable chemoenzymatic synthesis has been reported for the preparation of enantioenriched (S)-5-methyl-2-hepten-4-one.[9] This four-step, aldol-based sequence utilizes natural substrates and avoids harsh reagents.

Experimental Protocol:

A detailed experimental protocol for this synthesis is not available in the public domain. However, a general workflow can be described as starting from a chiral precursor, such as (S)-2-methylbutanoic acid, which is then elaborated through a series of enzymatic and chemical steps to yield the target (S)-enantiomer. This method has been shown to produce (S)-5-methyl-2-hepten-4-one with a 39% overall yield and 73% enantiomeric excess.[9]

Grignard Reaction-Based Synthesis

A classic approach to the synthesis of this compound involves a Grignard reaction.[6] This method typically produces a racemic mixture of the product.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of an appropriate alkyl or vinyl halide (e.g., 2-bromobutane) in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction with an α,β-Unsaturated Aldehyde: The freshly prepared Grignard reagent is then reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde, at a low temperature (e.g., 0 °C). This nucleophilic addition to the carbonyl group forms an intermediate allylic alcohol, 5-methyl-2-hepten-4-ol.

-

Oxidation: The intermediate alcohol is subsequently oxidized to the corresponding ketone, this compound, using a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation).

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Separation and Analysis of Stereoisomers

The analysis and separation of the stereoisomers of this compound are crucial for quality control in the flavor industry and for detailed sensory studies.

Enantioselective Gas Chromatography (Es-GC)

Enantioselective gas chromatography is the primary technique for the separation and quantification of the enantiomers of this compound.[2] Chiral stationary phases, typically based on cyclodextrin (B1172386) derivatives, are employed to achieve separation.[2]

Experimental Protocol:

A specific, detailed protocol for the separation of all four stereoisomers was not found in the search results. However, a method for the separation of the (E)-enantiomers is described:

-

Column: A chiral GC column, such as one with a stationary phase of 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, is effective.[2]

-

Carrier Gas: Helium is a commonly used carrier gas.

-

Temperature Program: A suitable temperature program is essential for achieving good resolution. This would typically involve an initial hold at a lower temperature, followed by a ramp to a higher temperature.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

One study reported the enantiomeric separation of (E)-5-methylhept-2-en-4-one on a CD-5 chiral capillary column with the following retention times: tR (R) = 11.86 min and tR (S) = 12.90 min.[10]

Separation of E/Z Isomers

The separation of the geometric (E and Z) isomers can be achieved using preparative chromatography.[11]

Experimental Protocol:

A detailed protocol for the preparative separation of the E and Z isomers of this compound is not available in the provided search results. However, a general approach using preparative high-performance liquid chromatography (HPLC) can be outlined:

-

Stationary Phase: A normal-phase or reverse-phase silica (B1680970) gel column can be used. The choice of stationary phase will depend on the polarity of the isomers.

-

Mobile Phase: A suitable mobile phase, typically a mixture of organic solvents (e.g., hexane (B92381) and ethyl acetate (B1210297) for normal-phase or acetonitrile (B52724) and water for reverse-phase), is used to elute the isomers. The composition of the mobile phase is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used for monitoring the elution of the isomers.

-

Fraction Collection: Fractions containing the separated isomers are collected for further analysis and use.

Visualizations

Stereoisomer Relationships

The following diagram illustrates the relationships between the four stereoisomers of this compound.

Caption: Relationships between the stereoisomers of this compound.

Chemoenzymatic Synthesis Workflow

The following diagram outlines the general workflow for the chemoenzymatic synthesis of (S)-5-Methyl-2-hepten-4-one.

Caption: General workflow for the chemoenzymatic synthesis of (S)-5-Methyl-2-hepten-4-one.

Conclusion

This compound is a molecule of significant interest in the fields of flavor chemistry and organic synthesis. Its four stereoisomers exhibit distinct sensory properties, highlighting the importance of stereoselective synthesis and analysis. While methods for the synthesis of racemic and enantioenriched forms, as well as for the separation of its enantiomers, have been established, there remains a need for more comprehensive, publicly available data on the specific physicochemical properties and detailed experimental protocols for each of the four stereoisomers. This guide provides a foundational understanding for researchers and professionals working with this important flavor compound and serves as a basis for further investigation into its unique stereochemistry.

References

- 1. This compound | 102322-83-8 | Benchchem [benchchem.com]

- 2. Frontiers | Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts [frontiersin.org]

- 3. This compound, (R)- | C8H14O | CID 643135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Filbertone - Molecule of the Month 2012 - JMol version [chm.bris.ac.uk]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 81925-81-7 [chemicalbook.com]

- 7. This compound [ventos.com]

- 8. This compound | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographytoday.com [chromatographytoday.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Filbertone

Abstract

Filbertone (B1242023), chemically known as (E)-5-methyl-2-hepten-4-one, is the principal flavor compound responsible for the characteristic aroma of hazelnuts (Corylus avellana).[1] As a potent aroma chemical, it finds significant application in the flavor and fragrance industries and serves as a key analytical marker for the authentication of food products, such as detecting the adulteration of olive oil with hazelnut oil.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of filbertone. It includes detailed experimental protocols for its synthesis and analysis, and visual diagrams of a key synthetic pathway and its relevant biological signaling cascade to support advanced research and development.

Chemical Identity and Physical Properties

Filbertone is an α,β-unsaturated ketone.[3] In nature, it typically exists as a mixture of (S) and (R) enantiomers, often with a slight excess of the (+)-(S)-isomer.[4] The enantiomers possess distinct olfactory characteristics, contributing differently to the overall hazelnut aroma.

Table 1: General and Physical Properties of Filbertone

| Property | Value | References |

| IUPAC Name | (2E)-5-Methyl-2-hepten-4-one | [1][3] |

| Synonyms | Filbert heptenone, Hazelnut ketone, 5-Methylhept-2-en-4-one | [5][6] |

| Molecular Formula | C₈H₁₄O | [2][7] |

| Molecular Weight | 126.20 g/mol | [5][8][9] |

| Appearance | Clear, colorless to pale yellow liquid | [7] |

| Odor Profile | Hazelnut, nutty, roasted, sweet, fatty | [7][10] |

| Boiling Point | 167 - 173.8 °C @ 760 mmHg | [1][7] |

| Specific Gravity | 0.847 - 0.858 @ 20/25 °C | [1][7] |

| Refractive Index | 1.441 - 1.446 @ 20 °C | [1][7] |

| Flash Point | ~57 °C | [7] |

| Solubility | Soluble in alcohol; slightly soluble in water | [3] |

| logP (o/w) | ~2.2 (estimated) | [1] |

Table 2: Enantiomer-Specific Identifiers

| Isomer | IUPAC Name | CAS Number | PubChem CID |

| Racemic Mixture | (±)-(E)-5-Methyl-2-hepten-4-one | 102322-83-8 | 5362588 |

| (S)-Enantiomer | (+)-(E,5S)-5-Methylhept-2-en-4-one | 122440-59-9 | 7567850 |

| (R)-Enantiomer | (-)-(E,5R)-5-Methylhept-2-en-4-one | 135910-94-0 | 643135 |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of filbertone. The following sections describe the expected spectral features.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of filbertone (molecular weight 126.20) results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 126.

Table 3: Primary Mass Fragments for Filbertone

| m/z | Proposed Fragment Identity | Comments |

|---|---|---|

| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - C₂H₄]⁺ | McLafferty rearrangement |

| 97 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 69 | [CH₃-CH=CH-C=O]⁺ | Acylium ion from cleavage at the chiral center |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Data interpreted from NIST WebBook mass spectrum for (E)-5-Methyl-2-hepten-4-one.[11]

Infrared (IR) Spectroscopy

The IR spectrum of filbertone displays characteristic absorption bands corresponding to its α,β-unsaturated ketone structure.

Table 4: Characteristic IR Absorption Bands for Filbertone

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3030 | Medium | C-H Stretch | Vinylic C-H |

| 2965, 2875 | Strong | C-H Stretch | Aliphatic C-H |

| ~1670 | Strong | C=O Stretch | α,β-unsaturated Ketone |

| ~1630 | Medium-Strong | C=C Stretch | Alkene |

| ~1460 | Medium | C-H Bend | CH₂, CH₃ |

| ~970 | Strong | C-H Bend | trans C-H=C-H out-of-plane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The data presented below is a predicted analysis based on the structure of (E)-5-methyl-2-hepten-4-one.

Table 5: Predicted ¹H NMR Data for Filbertone (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.85 | dq | 1H | H-3 |

| ~6.10 | dq | 1H | H-2 |

| ~3.20 | m | 1H | H-5 |

| ~1.90 | dd | 3H | H-1 (CH₃) |

| ~1.65 | m | 2H | H-6 (CH₂) |

| ~1.10 | d | 3H | H-8 (CH₃) |

| ~0.90 | t | 3H | H-7 (CH₃) |

d: doublet, t: triplet, q: quartet, m: multiplet

Table 6: Predicted ¹³C NMR Data for Filbertone (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~201 | C-4 (C=O) |

| ~148 | C-3 |

| ~131 | C-2 |

| ~48 | C-5 |

| ~26 | C-6 |

| ~18 | C-1 |

| ~16 | C-8 |

| ~11 | C-7 |

Experimental Protocols

Synthesis of (+)-(E,5S)-Filbertone

This protocol is based on the original laboratory synthesis starting from commercially available (S)-(-)-2-methylbutan-1-ol.[4]

Methodology:

-

Oxidation: (S)-(-)-2-methylbutan-1-ol is oxidized to the corresponding aldehyde, (S)-2-methylbutanal. This can be achieved using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) or a TEMPO-catalyzed oxidation with NaOCl.

-

Alkynylation: The aldehyde is treated with propynyl (B12738560) lithium in an anhydrous ether solvent (e.g., THF) at low temperature (-78 °C). This nucleophilic addition to the carbonyl carbon forms a mixture of diastereomeric secondary alcohols, (4R,5S)- and (4S,5S)-5-methylhept-2-yn-4-ol.

-

Stereospecific Reduction: The alkyne mixture is reduced to the trans-(E)-alkene using lithium aluminum hydride (LiAlH₄) in an ether solvent. This reduction is stereospecific, yielding (E,4R,5S)- and (E,4S,5S)-5-methylhept-2-en-4-ol.

-

Final Oxidation: The resulting allylic alcohols are oxidized to the target ketone, (+)-(E,5S)-filbertone, using manganese dioxide (MnO₂) in a chlorinated solvent like chloroform (B151607) or DCM.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel followed by distillation under reduced pressure.

Analysis of Filbertone in a Food Matrix (e.g., Vegetable Oil)

This protocol outlines a general method for the quantification of filbertone using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[7][12]

Methodology:

-

Sample Preparation: Accurately weigh a sample of the oil (e.g., 1-2 g) into a 20 mL headspace vial. Add a known amount of an appropriate internal standard (e.g., 2-octanone (B155638) or a deuterated filbertone analogue). Seal the vial with a PTFE/silicone septum.

-

Headspace Extraction (HS-SPME): Place the vial in a heated agitator (e.g., 60°C for 15 minutes). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

GC-MS Analysis:

-

Desorption: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed into the carrier gas (Helium).

-

Chromatographic Separation: Use a capillary column suitable for flavor compounds (e.g., DB-5ms or equivalent). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps at 5-10°C/min to 250°C.

-

Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, targeting the characteristic ions of filbertone (e.g., m/z 126, 97, 69) and the internal standard.

-

-

Quantification: Create a calibration curve using standards of known filbertone concentration prepared in a similar matrix. Calculate the concentration of filbertone in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.

Biological Context: Olfactory Signaling Pathway

Filbertone's primary biological interaction is with olfactory receptors in the nasal epithelium, initiating the sense of smell. This process does not involve systemic drug-like activity but is a critical signaling pathway for sensory perception. The binding of an odorant like filbertone to its specific G-protein coupled receptor (GPCR) triggers a well-defined intracellular cascade.

The pathway proceeds as follows:

-

Binding: Filbertone binds to a specific olfactory receptor (OR), a type of GPCR, on the cilia of an olfactory sensory neuron.

-

G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the associated G-protein, G-olf.

-

Adenylyl Cyclase Activation: The activated α-subunit of G-olf dissociates and activates adenylyl cyclase III.

-

Second Messenger Production: Activated adenylyl cyclase converts ATP into cyclic AMP (cAMP).[5]

-

Ion Channel Gating (Influx): cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions, which begins to depolarize the neuron.[5]

-

Signal Amplification (Efflux): The influx of Ca²⁺ activates calcium-gated chloride (Cl⁻) channels. Due to a high intracellular chloride concentration in these neurons, the opening of these channels leads to an efflux of Cl⁻, further depolarizing the cell.[5]

-

Action Potential: This significant depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed as the characteristic scent of hazelnut.

Conclusion

Filbertone is a well-characterized molecule of significant interest to the food and fragrance industries. Its distinct stereoisomers and potent aroma profile make it a subject of ongoing research. The data and protocols provided in this guide, from fundamental physical properties to detailed analytical methods and its role in sensory signal transduction, offer a robust resource for scientists and researchers. This comprehensive understanding is essential for its application in quality control, new product development, and further studies into the nuances of chemosensory science.

References

- 1. (E)-filbertone, 102322-83-8 [thegoodscentscompany.com]

- 2. Filbertone - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Filbertone (FDB015353) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for Filbertone (HMDB0303507) [hmdb.ca]

- 5. 5-Methyl-2-hepten-4-one | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. symrise.com [symrise.com]

- 8. Filbertone | C8H14O | CID 7567850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, (R)- | C8H14O | CID 643135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. 5-Methyl-(E)-2-hepten-4-one [webbook.nist.gov]

- 12. Fragrance University [fragranceu.com]

The Discovery and Synthesis of 5-Methyl-2-hepten-4-one: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hepten-4-one, also known by its trivial name filbertone, is a naturally occurring unsaturated ketone. It is a key flavor compound, most notably recognized as the principal contributor to the characteristic aroma of hazelnuts (Corylus avellana).[1][2] Beyond its role in the food and fragrance industries, its synthesis and properties are of interest to organic chemists and researchers in various fields. This technical guide provides a comprehensive review of the discovery, synthesis, and physicochemical properties of this compound, with a focus on experimental methodologies and data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic nutty, fruity, and slightly green aroma.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [4] |

| Molecular Weight | 126.20 g/mol | [4] |

| Boiling Point | 170 °C | [3] |

| Density | 0.845 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.444 | [3] |

| IUPAC Name | (E)-5-methylhept-2-en-4-one | [5] |

| Synonyms | Filbertone, Hazelnut ketone | [5] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the available spectroscopic information.

¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |

| H-2 | 6.60 | d | Not Reported | Not Reported | |

| H-3 | 5.85 | d | Not Reported | Not Reported |

Note: A complete, assigned ¹H NMR spectrum with all chemical shifts and coupling constants is not consistently reported in the reviewed literature.

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ) ppm | Solvent | Reference |

| Data Not Available | Data Not Available | Data Not Available |

Infrared (IR) Spectroscopy

An IR spectrum is available for this compound, though a tabulated list of peak frequencies is not provided in the source. The spectrum would be expected to show characteristic peaks for the C=O (ketone) and C=C (alkene) functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | ~1685-1665 |

| C=C (alkene) | ~1650-1600 |

| C-H (alkane) | ~2960-2850 |

Mass Spectrometry (MS)

The NIST WebBook provides the mass spectrum of 5-Methyl-(E)-2-hepten-4-one. A detailed fragmentation pattern is not tabulated here, but the resource can be consulted for the full spectrum.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two prominent methods.

Chemoenzymatic Synthesis of (S)-5-Methylhept-2-en-4-one

This four-step, aldol-based sequence provides an enantioenriched product and avoids harsh reagents.[6]

Step 1: Synthesis of (S)-2-methylbutanal

-

This step is not detailed in the provided source but starts from commercially available (S)-2-methylbutan-1-ol.

Step 2: Enzymatic Hydrolysis

-

The specific substrate for hydrolysis is not explicitly stated but is a precursor derived from the starting material. The procedure utilizes Novozym 435 in a phosphate (B84403) buffer.[6]

Step 3: Aldol Condensation

-

Reagents: Crude ketoacid from the previous step, aqueous phosphate buffer, tetrabutylammonium (B224687) hydrogen sulphate (TBAHSO₄), and acetaldehyde (B116499).

-

Procedure:

-

Dissolve the crude ketoacid (8 g, 46.5 mmol) in an aqueous phosphate buffer (42.5 mL).

-

Add tetrabutylammonium hydrogen sulphate (79 mg).

-

Adjust the pH to approximately 8 with an aqueous NaOH solution.

-

Add acetaldehyde (2.6 mL, 51.4 mmol, 1.1 equiv).

-

Stir the resulting solution at room temperature for 1.5 hours and then at 40 °C for 21 hours.

-

Extract the reaction mixture with diethyl ether (3 x 70 mL).

-

Dry the separated organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo to yield (S)-2-Hydroxy-5-methylhept-4-one as a pale-yellow liquid.[6]

-

Step 4: Dehydration

-

Reagents: (S)-2-Hydroxy-5-methylhept-4-one, cyclohexane (B81311), and p-toluenesulfonic acid monohydrate.

-

Procedure:

-

To a mixture of the ketol from the previous step (2.85 g, 19.8 mmol) in cyclohexane (49 mL), add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.05 equiv).

-

Stir the resulting mixture at 70 °C for 2.5 hours.

-

Purify the product by vacuum distillation to yield (E,S)-5-Methylhept-2-en-4-one.[6]

-

Synthesis via PCC Oxidation

This alternative four-step synthesis also starts from commercially available (-)-2(S)-methylbutan-1-ol.[3]

Step 1: Oxidation of (-)-2(S)-Methylbutan-1-ol

-

Reagents: (-)-2(S)-Methylbutan-1-ol and pyridinium (B92312) chlorochromate (PCC) in methylene (B1212753) chloride.

-

Procedure: Oxidize (-)-2(S)-Methylbutan-1-ol with PCC in methylene chloride to produce 2(S)-methylbutanal.[3]

Step 2: Coupling with Allyl Bromide

-

Reagents: Freshly purified 2(S)-methylbutanal and allyl bromide.

-

Procedure: Couple the aldehyde with allyl bromide using Shono's reaction conditions to provide a diastereoisomeric mixture of alcohols.[3]

Step 3: Oxidation of the Alcohol Mixture

-

Reagents: The diastereoisomeric mixture of alcohols from the previous step and PCC in CH₂Cl₂ at 0 °C.

-

Procedure: Oxidize the alcohol mixture with PCC in CH₂Cl₂ at 0 °C to afford the β,γ-unsaturated ketone.[3]

Step 4: Isomerization of the Double Bond

-

Reagents: The β,γ-unsaturated ketone from the previous step and p-TsOH in CH₂Cl₂.

-

Procedure: Isomerize the double bond of the ketone using p-TsOH in CH₂Cl₂ to obtain the α,β-unsaturated ketone, (E)-(+)-5(S)-Methylhept-2-en-4-one.[3]

Signaling Pathways and Biological Activity

Currently, there is a significant lack of research on the specific signaling pathways directly activated by this compound in a pharmacological or physiological context beyond sensory perception. Its primary documented biological effect is its contribution to the flavor and aroma of foods.

As a volatile organic compound, its aroma is detected by olfactory receptors, which are a class of G-protein coupled receptors (GPCRs) in the nasal cavity. The binding of this compound to these receptors would initiate a downstream signaling cascade, leading to the perception of its characteristic nutty and fruity scent in the brain. A generalized schematic of this process is presented below.

Caption: Generalized olfactory signaling pathway for odor perception.

It is important to note that the specific olfactory receptors that bind to this compound have not been identified. Further research is required to elucidate any other potential biological activities and signaling pathways associated with this molecule.

Experimental and Logical Workflows

The discovery and characterization of this compound typically follow a logical workflow from natural product isolation or chemical synthesis to its characterization and application.

Caption: Workflow for the discovery and synthesis of this compound.

Conclusion

This compound is a well-characterized flavor compound with established synthetic routes. While its physicochemical and sensory properties are well-documented, there is a notable gap in the scientific literature regarding its biological activities beyond olfaction and gustation. Future research could explore potential interactions with other cellular targets and signaling pathways, which may reveal novel applications for this molecule. The detailed synthetic protocols provided herein offer a solid foundation for researchers interested in further investigating this intriguing natural product.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Umami - Wikipedia [en.wikipedia.org]

- 5. This compound, (R)- | C8H14O | CID 643135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioactive compounds, sensory attributes, and flavor perceptions involved in taste-active molecules in fruits and vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 5-Methyl-2-hepten-4-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hepten-4-one, also known as filbertone, is a naturally occurring α,β-unsaturated ketone found in hazelnuts and is a key component of hazelnut flavor.[1][2] It is utilized as a flavoring agent in food products and as a fragrance ingredient in various consumer goods.[1][3] As with any chemical intended for human consumption or close contact, a thorough toxicological evaluation is essential to ensure its safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including summaries of key studies, detailed experimental protocols based on established guidelines, and visualizations of relevant biological pathways and experimental workflows.

Toxicological Data Summary

The toxicological data for this compound has been compiled from various sources, including safety data sheets and regulatory assessments. The following tables summarize the available quantitative data for key toxicological endpoints.

Table 1: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | 500 mg/kg bw | [4] |

| LD50 | Rat (male/female) | Dermal | > 5000 mg/kg bw | [4] |

Table 2: Genotoxicity and Mutagenicity Data

The genotoxicity of this compound has been evaluated by the European Food Safety Authority (EFSA) as part of a group of α,β-unsaturated ketones. The assessment relied on data from a representative substance, 7-methyl-3-octen-2-one.

| Assay | Test System | Concentration/Dose | Result | Reference |

| In vitro Micronucleus Test | Not specified | Not specified | Positive for clastogenicity | [5] |

| In vivo Micronucleus Assay | Not specified | Not specified | Negative (no proof of bone marrow exposure) | [5] |

| In vivo Comet Assay | Liver and Duodenum | Not specified | Negative for primary DNA damage | [5] |

Based on these results for the representative substance, the EFSA panel concluded that the concern for genotoxicity for this compound can be ruled out.[5]

Table 3: Skin Sensitization Data

| Test | Species | Result | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Potential skin sensitizer (B1316253) | [6] |

Experimental Protocols

The following sections detail the likely experimental methodologies for the key toxicological studies cited, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD TG 423)

The acute oral toxicity of this compound was likely determined using the Acute Toxic Class Method (OECD TG 423).

-

Test Animals: Healthy, young adult female rats were used.

-

Housing and Feeding: Animals were housed in standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle. They had free access to standard laboratory diet and drinking water.

-

Dose Administration: The test substance was administered orally by gavage. A starting dose of 300 mg/kg body weight was likely used, followed by sequential dosing at lower or higher fixed dose levels (5, 50, 300, 2000 mg/kg) depending on the observed toxicity.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days after dosing.

-

Endpoint: The LD50 value was estimated based on the dose at which mortality was observed.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

The in vitro micronucleus test assesses the ability of a substance to induce chromosomal damage.[7][8]

-

Cell Cultures: A suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, would have been used.[8]

-

Test Concentrations: A range of concentrations of the test substance, including a vehicle control and a positive control, were tested. The concentrations would have been selected based on a preliminary cytotoxicity assay.

-

Treatment: Cells were exposed to the test substance for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer period (e.g., 24 hours) without S9 mix.

-

Micronucleus Analysis: After treatment, cells were harvested, and those that have completed mitosis were analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

-

Data Analysis: The frequency of micronucleated cells in the treated cultures was compared to the vehicle control.

Genotoxicity: In Vivo Mammalian Alkaline Comet Assay (OECD TG 489)

The in vivo comet assay detects DNA strand breaks in cells from various tissues of animals exposed to a substance.[4][5]

-

Test Animals: Typically, male rats are used.[4]

-

Dose Administration: The test substance was administered to the animals, usually by oral gavage, for a short period (e.g., two consecutive daily doses). A vehicle control and a positive control were included.

-

Tissue Collection: At a specified time after the last dose, target tissues such as the liver and duodenum were collected.

-

Cell Preparation and Electrophoresis: Single-cell suspensions were prepared from the tissues, embedded in agarose (B213101) on microscope slides, and lysed. The slides were then subjected to electrophoresis under alkaline conditions.

-

Analysis: DNA damage is visualized as a "comet" with a head (intact DNA) and a tail (fragmented DNA). The extent of DNA migration in the tail is quantified to measure the level of DNA damage.

Repeated Dose Oral Toxicity (Based on OECD TG 408)

A 90-day repeated dose oral toxicity study in rodents is a standard test to evaluate the potential health hazards from repeated exposure to a substance.[9]

-

Test Animals: Typically, rats of both sexes are used.

-